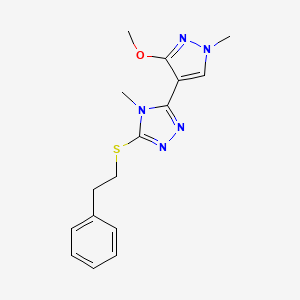

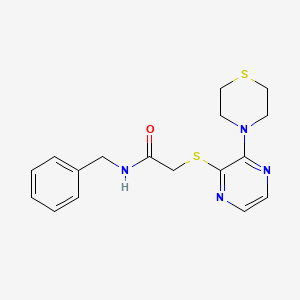

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(phenethylthio)-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-methoxy-1-methyl-1H-pyrazol-4-yl” is a chemical compound with the molecular formula C6H11N3O and a molecular weight of 141.17 . It’s also known as 1H-Pyrazole-4-methanamine, 3-methoxy-1-methyl .

Synthesis Analysis

The synthesis of “3-methoxy-1-methyl-1H-pyrazol-4-yl” involves the use of palladium on activated charcoal and hydrogen in methanol . The reaction is stirred at room temperature for several hours, then the solution is filtered and the filtrate is concentrated to obtain the product .Molecular Structure Analysis

The molecular structure of “3-methoxy-1-methyl-1H-pyrazol-4-yl” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with a methoxy group and a methyl group .Chemical Reactions Analysis

“3-methoxy-1-methyl-1H-pyrazol-4-yl” can react with other compounds to form new compounds. For example, it can react with 7-bromo-2,4-dichloroimidazo[2,1-f][1,2,4]triazine in the presence of N-ethyl-N,N-diisopropylamine to form a new compound .Physical And Chemical Properties Analysis

The boiling point of “3-methoxy-1-methyl-1H-pyrazol-4-yl” is predicted to be 254.0±25.0 °C, and its density is predicted to be 1.20±0.1 g/cm3 . Its pKa is predicted to be 8.23±0.29 .Scientific Research Applications

Cytotoxic Agents

This compound could be used in the design and synthesis of novel cytotoxic agents . A series of novel derivatives were designed and synthesized in various steps with acceptable reaction procedures with quantitative yields . These newly synthesized novel derivatives were screened for their in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7) with various concentrations . Most of the derivatives exhibited promising cytotoxic activity .

Antileishmanial Agents

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects including potent antileishmanial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified . The in vitro antileishmanial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate .

Antimalarial Agents

The same hydrazine-coupled pyrazoles were also evaluated for their in vivo antimalarial activities against Plasmodium berghei infected mice . The result revealed that some of the target compounds elicited better inhibition effects against Plasmodium berghei .

Molecular Docking Studies

The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of one of the pyrazole derivatives . This suggests that these compounds could be used in molecular docking studies to understand their interactions with target proteins.

Drug Development for Non-Small-Cell Lung Cancer (NSCLC)

Mutant epidermal growth factor receptor (EGFR) is a major driver of non-small-cell lung cancer (NSCLC) . Marketed first generation inhibitors, such as erlotinib, effect a transient beneficial response in EGFR mutant NSCLC patients before resistance mechanisms render these inhibitors ineffective . Pyrazole-bearing compounds could potentially be used in the development of new drugs for NSCLC.

Drug Resistance Studies

Given the potential applications in various diseases, this compound could also be used in studies investigating drug resistance. For instance, the efficacy of existing antileishmanial and antimalarial drugs is often conceded due to suboptimal treatment outcomes and the advent of drug-resistant Plasmodium falciparum . This compound could be used in studies to understand the mechanisms of drug resistance and develop strategies to overcome it.

Mechanism of Action

Target of Action

The compound, also known as 3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-(2-phenylethylsulfanyl)-1,2,4-triazole, is a pyrazole-bearing compound. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

It is known that the compound interacts with its targets and results in significant antileishmanial and antimalarial activities . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .

Biochemical Pathways

The biochemical pathways affected by this compound are those related to the life cycles of Leishmania aethiopica and Plasmodium berghei . The compound interferes with these pathways, leading to the death of these organisms and thus exhibiting its antileishmanial and antimalarial effects .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .

Result of Action

The compound exhibits superior antipromastigote activity, which is more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with significant suppression .

properties

IUPAC Name |

3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-(2-phenylethylsulfanyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5OS/c1-20-11-13(15(19-20)22-3)14-17-18-16(21(14)2)23-10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELFHILDRRJDRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2360058.png)

![N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2360059.png)

![N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2360062.png)

![3-Cyclopropyl-1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2360064.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2360065.png)

![2-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2360073.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2360076.png)

![Methyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2360077.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360079.png)